molecular formula C13H19BrOZn B14878255 2-n-Hexyloxy-5-methylphenylZinc bromide

2-n-Hexyloxy-5-methylphenylZinc bromide

Cat. No.: B14878255
M. Wt: 336.6 g/mol
InChI Key: ZPHZSHPQJQSJDG-UHFFFAOYSA-M
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Description

2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom bonded to the aromatic ring and the bromide ion makes it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE typically involves the reaction of 2-N-HEXYLOXY-5-METHYLPHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction under specific conditions.

Common reagents used in these reactions include palladium or nickel catalysts for coupling reactions, and bases or acids for substitution reactions. Major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and the organozinc compound, allowing the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Similar compounds to 2-N-HEXYLOXY-5-METHYLPHENYLZINC BROMIDE include:

    (2-ethoxy-5-methylphenyl)zinc bromide: Similar in structure but with an ethoxy group instead of a hexyloxy group.

    (2-ethoxy-5-methoxyphenyl)zinc bromide: Contains a methoxy group in addition to the ethoxy group.

    Neopentylzinc bromide: Different alkyl group but similar reactivity in coupling reactions.

The uniqueness of this compound lies in its specific alkyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Properties

Molecular Formula

C13H19BrOZn

Molecular Weight

336.6 g/mol

IUPAC Name

bromozinc(1+);1-hexoxy-4-methylbenzene-6-ide

InChI

InChI=1S/C13H19O.BrH.Zn/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13;;/h7-9H,3-6,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ZPHZSHPQJQSJDG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=[C-]C=C(C=C1)C.[Zn+]Br

Origin of Product

United States

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